molecular formula C22H18N2O4 B4236464 N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B4236464
M. Wt: 374.4 g/mol
InChI Key: KSPVPTLJYSLLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide, commonly known as BN82270, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BN82270 belongs to the class of benzodioxole derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of BN82270 involves the inhibition of various signaling pathways that are involved in the progression of cancer, inflammation, and neurodegeneration. BN82270 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. BN82270 also inhibits the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. Additionally, BN82270 has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
BN82270 has been shown to have various biochemical and physiological effects. Studies have shown that BN82270 inhibits the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. BN82270 has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which are involved in the protection against oxidative stress. Furthermore, BN82270 has been shown to inhibit the growth and survival of cancer cells and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

BN82270 has several advantages for lab experiments. It has been shown to have a high purity and yield, which makes it suitable for large-scale production. Additionally, BN82270 has been shown to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, there are also limitations to using BN82270 in lab experiments. BN82270 has poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of BN82270 are not well understood, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

For research on BN82270 include investigating its potential in combination therapy and in the treatment of other diseases.

Scientific Research Applications

BN82270 has been extensively studied for its potential therapeutic applications. Studies have shown that BN82270 exhibits anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. BN82270 has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, BN82270 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(16-10-11-19-20(12-16)28-14-27-19)24-18-9-5-4-8-17(18)22(26)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPVPTLJYSLLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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